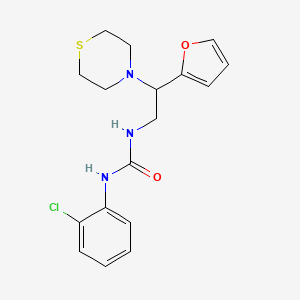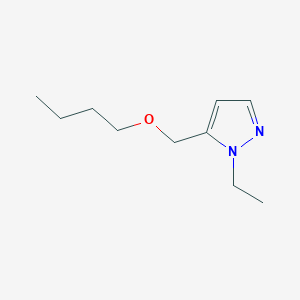
5-(butoxymethyl)-1-ethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(butoxymethyl)-1-ethyl-1H-pyrazole, also known as BEMP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is widely used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Wirkmechanismus
The mechanism of action of 5-(butoxymethyl)-1-ethyl-1H-pyrazole is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 5-(butoxymethyl)-1-ethyl-1H-pyrazole has also been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-(butoxymethyl)-1-ethyl-1H-pyrazole has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, making it a potential treatment for inflammatory diseases such as arthritis. 5-(butoxymethyl)-1-ethyl-1H-pyrazole has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential treatment for various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(butoxymethyl)-1-ethyl-1H-pyrazole in lab experiments is its unique properties. It is a highly selective inhibitor of COX-2, making it a valuable tool for investigating the role of COX-2 in various biological processes. However, one of the limitations of using 5-(butoxymethyl)-1-ethyl-1H-pyrazole in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are many future directions for research on 5-(butoxymethyl)-1-ethyl-1H-pyrazole. One area of research is the development of new drugs based on 5-(butoxymethyl)-1-ethyl-1H-pyrazole. Researchers are currently investigating the potential of 5-(butoxymethyl)-1-ethyl-1H-pyrazole as a treatment for various types of cancer and inflammatory diseases. Another area of research is the investigation of the mechanism of action of 5-(butoxymethyl)-1-ethyl-1H-pyrazole. Researchers are working to better understand how 5-(butoxymethyl)-1-ethyl-1H-pyrazole works at the molecular level, which could lead to the development of more effective drugs based on this compound.
Conclusion:
In conclusion, 5-(butoxymethyl)-1-ethyl-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is widely used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields. While there is still much to learn about this compound, the potential applications of 5-(butoxymethyl)-1-ethyl-1H-pyrazole in the development of new drugs make it a promising area of research for the future.
Synthesemethoden
The synthesis of 5-(butoxymethyl)-1-ethyl-1H-pyrazole is a complex process that involves several steps. The most common method of synthesis involves the reaction of 1-ethyl-1H-pyrazole with butyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with methanol to obtain 5-(butoxymethyl)-1-ethyl-1H-pyrazole as a white crystalline solid. Other methods of synthesis include the reaction of 1-ethyl-1H-pyrazole with butyl formate or butyraldehyde in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
5-(butoxymethyl)-1-ethyl-1H-pyrazole has become a popular compound in scientific research due to its potential applications in various fields. It is widely used in the development of new drugs, particularly in the treatment of cancer and inflammation. 5-(butoxymethyl)-1-ethyl-1H-pyrazole has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
5-(butoxymethyl)-1-ethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-3-5-8-13-9-10-6-7-11-12(10)4-2/h6-7H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIYCTKNKFMIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=CC=NN1CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



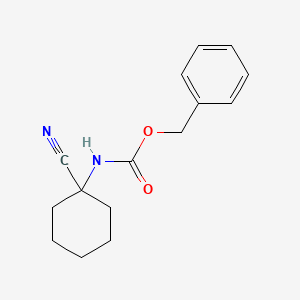
![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2629201.png)
![(1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride](/img/structure/B2629202.png)
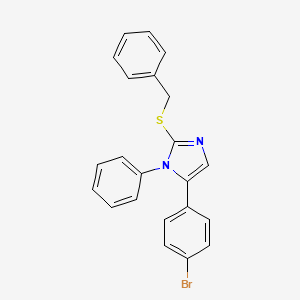
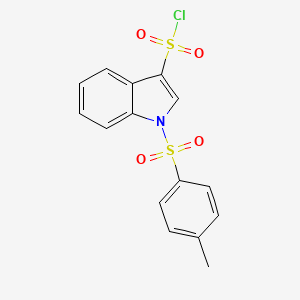
![1-(pyridin-2-ylthio)-3-(((1S,3S,4S)-3,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2629208.png)
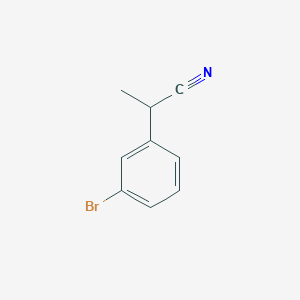
![10-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane;dihydrochloride](/img/structure/B2629214.png)
